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Abstract
Long non-coding RNAs (lncRNAs) are increasingly recognized as critical regulators of cellular

processes and disease. LINC00941, a recently identified lncRNA, has garnered attention for its

role in cancer progression. However, a comprehensive understanding of its expression and

function in normal physiological contexts is essential for discerning its therapeutic potential and

off-target effects. This technical guide provides an in-depth overview of LINC00941 expression

across a wide range of normal human tissues, detailed experimental protocols for its detection

and quantification, and an exploration of its known signaling pathways in tissue homeostasis.

Quantitative Expression of LINC00941 in Normal
Human Tissues
The expression of LINC00941 varies significantly across different normal human tissues.

Analysis of data from the Genotype-Tissue Expression (GTEx) project provides a

comprehensive overview of its transcript levels. The following table summarizes the median

expression of LINC00941 in Transcripts Per Million (TPM) across a panel of normal human

tissues.
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Tissue Median Expression (TPM)

Adipose - Subcutaneous 1.5

Adipose - Visceral (Omentum) 1.2

Adrenal Gland 0.8

Artery - Aorta 0.9

Artery - Coronary 0.7

Artery - Tibial 1.1

Bladder 0.5

Brain - Amygdala 0.3

Brain - Anterior cingulate cortex (BA24) 0.4

Brain - Caudate (basal ganglia) 0.4

Brain - Cerebellar Hemisphere 0.2

Brain - Cerebellum 0.2

Brain - Cortex 0.4

Brain - Frontal Cortex (BA9) 0.4

Brain - Hippocampus 0.3

Brain - Hypothalamus 0.5

Brain - Nucleus accumbens (basal ganglia) 0.4

Brain - Putamen (basal ganglia) 0.4

Brain - Spinal cord (cervical c-1) 0.3

Brain - Substantia nigra 0.3

Breast - Mammary Tissue 0.9

Cells - EBV-transformed lymphocytes 0.6

Cells - Transformed fibroblasts 2.5
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Cervix - Ectocervix 0.7

Cervix - Endocervix 0.6

Colon - Sigmoid 0.8

Colon - Transverse 0.7

Esophagus - Gastroesophageal Junction 1.0

Esophagus - Mucosa 1.2

Esophagus - Muscularis 0.6

Fallopian Tube 0.5

Heart - Atrial Appendage 0.4

Heart - Left Ventricle 0.3

Kidney - Cortex 0.6

Liver 0.4

Lung 1.1

Minor Salivary Gland 0.9

Muscle - Skeletal 0.3

Nerve - Tibial 1.8

Ovary 0.5

Pancreas 0.4

Pituitary 0.7

Prostate 0.6

Skin - Not Sun Exposed (Suprapubic) 3.1

Skin - Sun Exposed (Lower leg) 2.8

Small Intestine - Terminal Ileum 0.7

Spleen 0.5
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Stomach 0.8

Testis 0.3

Thyroid 1.3

Uterus 0.6

Vagina 0.8

Whole Blood 0.2

Data is based on RNA-seq data from the GTEx V8 release.

LINC00941 in Epidermal Homeostasis: A Signaling
Pathway
In normal tissues, one of the most well-characterized roles of LINC00941 is in the regulation of

epidermal homeostasis. It is enriched in progenitor keratinocytes and acts as a repressor of

premature differentiation[1][2]. This function is mediated through its interaction with the

Nucleosome Remodeling and Deacetylase (NuRD) complex[3][4][5].

LINC00941 recruits the NuRD complex, specifically interacting with the MTA2 subunit, to the

promoter of the transcription factor Early Growth Response 3 (EGR3)[3][4]. This leads to the

epigenetic silencing of EGR3 expression. As EGR3 is a key activator of keratinocyte

differentiation genes, its repression by the LINC00941-NuRD complex prevents the premature

onset of differentiation, thus maintaining the pool of progenitor keratinocytes.

Upon receiving differentiation signals, LINC00941 expression is downregulated, leading to the

dissociation of the NuRD complex from the EGR3 promoter. This allows for the transcription of

EGR3, which in turn activates the expression of downstream differentiation markers, such as

Keratin 10, Loricrin, and components of the Small Proline-Rich (SPRR) and Late Cornified

Envelope (LCE) gene clusters, ultimately leading to terminal differentiation of keratinocytes[1]

[2].
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LINC00941-mediated regulation of keratinocyte differentiation.

Experimental Protocols for LINC00941 Expression
Analysis
Accurate quantification of LINC00941 expression is crucial for both basic research and clinical

applications. The following sections provide detailed protocols for three common methods used

to analyze lncRNA expression.

Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive and specific method for quantifying RNA levels. This protocol

outlines the steps for measuring LINC00941 expression from total RNA samples.

Workflow Diagram:
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1. Total RNA Isolation
(from tissue or cells)

2. RNA Quality & Quantity Assessment
(e.g., NanoDrop, Bioanalyzer)

3. Reverse Transcription (cDNA Synthesis)
- Random hexamers or oligo(dT) primers

4. qPCR Reaction Setup
- cDNA template

- LINC00941-specific primers
- SYBR Green or probe-based chemistry

5. Real-Time PCR Amplification
- Denaturation, Annealing, Extension cycles

6. Data Analysis
- Cq values

- Relative quantification (ΔΔCq method)
- Normalization to housekeeping gene(s)

Click to download full resolution via product page

Workflow for qRT-PCR analysis of LINC00941 expression.

Methodology:

Total RNA Extraction: Isolate total RNA from tissues or cells using a commercially available

kit (e.g., RNeasy Mini Kit, Qiagen) or a standard Trizol-based method, following the

manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA

contamination.
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RNA Quantification and Quality Control: Determine the concentration and purity of the

isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer; intact

28S and 18S ribosomal RNA bands (or a high RNA Integrity Number, RIN) indicate good

quality RNA.

Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse

transcription kit (e.g., PrimeScript™ RT reagent Kit, Takara) with random hexamers or

oligo(dT) primers, according to the manufacturer's protocol. The reaction is typically

incubated at 37°C for 15 minutes, followed by 85°C for 5 seconds to inactivate the reverse

transcriptase[6].

qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix (e.g., SYBR®

Premix Ex Taq™ II, Takara) and LINC00941-specific primers. A typical 20 µL reaction mixture

includes 10 µL of 2x SYBR Green Master Mix, 0.8 µL of each forward and reverse primer (10

µM), 2 µL of cDNA template, and 6.4 µL of nuclease-free water[6][7].

Thermal Cycling: A standard three-step cycling protocol on an ABI 7500 Real-Time PCR

machine or similar instrument is as follows: initial denaturation at 95°C for 30 seconds,

followed by 40 cycles of 95°C for 5 seconds and 60°C for 34 seconds[6].

Data Analysis: Determine the quantification cycle (Cq) values for LINC00941 and a stable

housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative expression of LINC00941

using the 2-ΔΔCq method[7].

Northern Blotting
Northern blotting allows for the detection and size estimation of specific RNA molecules. This

method is particularly useful for confirming the transcript size of LINC00941 and identifying

potential splice variants.

Methodology:

RNA Electrophoresis: Separate 10-20 µg of total RNA per lane on a 1.2% agarose gel

containing formaldehyde to denature the RNA[8][9]. Run the gel in 1x MOPS buffer.
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RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon

membrane (e.g., Hybond-N+) via capillary transfer overnight[8].

Cross-linking: UV-crosslink the RNA to the membrane to permanently fix it.

Probe Synthesis and Labeling: Prepare a DNA or RNA probe complementary to a region of

LINC00941. Label the probe with a non-radioactive label such as digoxigenin (DIG) or biotin

using a commercial kit.

Hybridization: Pre-hybridize the membrane in a hybridization buffer (e.g., QuikHyb,

Stratagene) at 68°C for 1-2 hours. Add the denatured, labeled probe to the hybridization

buffer and incubate overnight at 68°C with gentle agitation[9].

Washing: Wash the membrane with a series of low and high stringency buffers to remove the

unbound probe. For example, two washes in 2x SSC, 0.1% SDS at room temperature,

followed by two washes in 0.1x SSC, 0.1% SDS at 68°C[10].

Detection: Detect the hybridized probe using an appropriate detection system. For DIG-

labeled probes, incubate the membrane with an anti-DIG antibody conjugated to alkaline

phosphatase, followed by incubation with a chemiluminescent substrate (e.g., CDP-Star) and

exposure to X-ray film or a digital imager[10].

In Situ Hybridization (ISH)
In situ hybridization allows for the visualization of LINC00941 expression within the

morphological context of a tissue, providing valuable information about its cellular localization.

Methodology:

Tissue Preparation: Fix fresh-frozen or paraffin-embedded tissue sections on slides. For

paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a

graded series of ethanol[11].

Permeabilization: Treat the sections with proteinase K to increase probe accessibility.

Probe Hybridization: Apply a labeled RNA probe (e.g., a DIG-labeled antisense riboprobe or

a set of fluorescently labeled oligonucleotide probes like RNAscope) to the tissue section

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.protocols.io/view/northern-blot-36wgqdz3ovk5/v1
https://gladstone.org/sites/default/files/u/sfinkbeiner/labdocs/rnatech/Northern_blotting.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4773203/
https://www.google.com/sorry/index?continue=https://www.youtube.com/watch%3Fv%3D1CK-JStFP9A&q=EgSTtsn-GOC-jMgGIjBfSiRjOxqdXCEiSv7ABJcJ5jjCsawCUFviwKiK18Br2SmH8Vgp7G_FwWNMIFBwzbgyAnJSWgFD
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and hybridize overnight in a humidified chamber at an appropriate temperature (e.g., 65°C)

[11].

Washing: Perform stringent washes to remove unbound probes.

Signal Detection:

For DIG-labeled probes: Incubate with an anti-DIG antibody conjugated to an enzyme

(e.g., alkaline phosphatase or horseradish peroxidase). Develop the signal with a

chromogenic substrate to produce a colored precipitate at the site of probe binding[11].

For fluorescent probes (e.g., RNAscope): Follow the manufacturer's protocol for signal

amplification and visualization using fluorescence microscopy[12].

Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., DAPI or

hematoxylin) and mount with an appropriate mounting medium.

Imaging: Visualize and capture images using a bright-field or fluorescence microscope.

Conclusion
This technical guide provides a comprehensive resource for the study of LINC00941 in normal

human tissues. The provided quantitative expression data offers a baseline for understanding

its tissue-specific roles. The detailed experimental protocols serve as a practical guide for its

detection and quantification, while the elucidated signaling pathway in epidermal homeostasis

highlights its functional significance in maintaining tissue integrity. As research into lncRNAs

continues to expand, a thorough understanding of their expression and function in normal

physiology, as exemplified here for LINC00941, will be paramount for the development of novel

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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